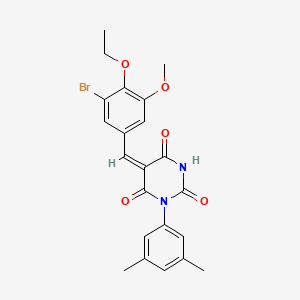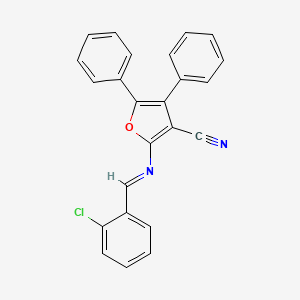![molecular formula C23H21BrN2O2 B11694407 2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B11694407.png)
2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-bromobencil)-1H-bencimidazol-2-il]-1-(4-metoxifenil)etanol es un compuesto orgánico complejo que presenta un núcleo de benzimidazol, un grupo bromobencilo y un grupo metoxifenilo. Este compuesto es de interés debido a sus posibles actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-[1-(4-bromobencil)-1H-bencimidazol-2-il]-1-(4-metoxifenil)etanol generalmente implica múltiples pasos:
Formación del Núcleo de Bencimidazol: El núcleo de benzimidazol se puede sintetizar mediante la condensación de o-fenilendiamina con ácido fórmico u otros aldehídos.
Introducción del Grupo Bromobencilo: El grupo bromobencilo se puede introducir mediante una reacción de sustitución nucleofílica donde un haluro de bromobencilo adecuado reacciona con el núcleo de benzimidazol.
Unión del Grupo Metoxifenilo: El grupo metoxifenilo se puede unir mediante una reacción de alquilación de Friedel-Crafts utilizando un derivado de metoxibenceno.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[1-(4-bromobencil)-1H-bencimidazol-2-il]-1-(4-metoxifenil)etanol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El átomo de bromo se puede reducir para formar un átomo de hidrógeno.
Sustitución: El átomo de bromo se puede sustituir por otros nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio o trióxido de cromo.
Reducción: Se pueden usar agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como azida de sodio o tiourea en condiciones suaves.
Productos Mayores
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de derivados hidrogenados.
Sustitución: Formación de derivados de benzimidazol sustituidos.
Aplicaciones Científicas De Investigación
2-[1-(4-bromobencil)-1H-bencimidazol-2-il]-1-(4-metoxifenil)etanol tiene varias aplicaciones en investigación científica:
Química Medicinal: Se estudia su potencial como agente anticancerígeno, antiviral y antimicrobiano.
Estudios Biológicos: Se utiliza en el estudio de la inhibición enzimática y la unión a receptores debido a su similitud estructural con moléculas biológicamente activas.
Aplicaciones Industriales: Se puede utilizar como intermedio en la síntesis de compuestos orgánicos más complejos.
Mecanismo De Acción
El mecanismo de acción de 2-[1-(4-bromobencil)-1H-bencimidazol-2-il]-1-(4-metoxifenil)etanol implica su interacción con objetivos moleculares específicos:
Comparación Con Compuestos Similares
Compuestos Similares
2-(4-bromofenil)-1H-bencimidazol: Carece del grupo metoxifenilo, lo que da como resultado diferentes actividades biológicas.
1-(4-metoxifenil)-1H-bencimidazol: Carece del grupo bromobencilo, lo que afecta su reactividad química y propiedades biológicas.
Unicidad
2-[1-(4-bromobencil)-1H-bencimidazol-2-il]-1-(4-metoxifenil)etanol es único debido a la presencia de ambos grupos bromobencilo y metoxifenilo, que confieren propiedades químicas y biológicas distintas .
Propiedades
Fórmula molecular |
C23H21BrN2O2 |
|---|---|
Peso molecular |
437.3 g/mol |
Nombre IUPAC |
2-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C23H21BrN2O2/c1-28-19-12-8-17(9-13-19)22(27)14-23-25-20-4-2-3-5-21(20)26(23)15-16-6-10-18(24)11-7-16/h2-13,22,27H,14-15H2,1H3 |
Clave InChI |
JMERSEKGZYRQDV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-(3-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11694325.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B11694327.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11694342.png)
![4-fluoro-N-[3-({(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11694351.png)
![3-(2-Methoxy-1-naphthyl)-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11694354.png)

![(5E)-5-({4-[(4-Bromophenyl)methoxy]phenyl}methylidene)-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11694360.png)

![(5Z)-5-{[3-(2,4-Dinitrophenoxy)phenyl]methylidene}-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11694376.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11694379.png)
![(2Z,5Z)-5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11694389.png)

![3-Chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide](/img/structure/B11694395.png)
![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide](/img/structure/B11694402.png)
